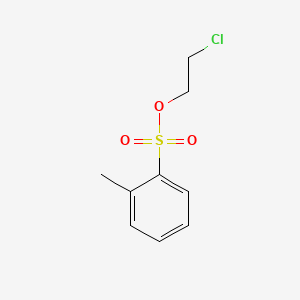

2-Chloroethyl 2-methylbenzenesulphonate

Cat. No. B8723836

Key on ui cas rn:

97721-72-7

M. Wt: 234.70 g/mol

InChI Key: HMIYUOHGRSXXEB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04500628

Procedure details

3-Bromo-9-vinylcarbazole-3-Bromocarbazole (24.6 g, 0.1 mole) was dissolved in acetone. To it was added β-chloroethyltoluenesulfonate (31.68 g, 0.135 moles) and sodium hydroxide (13 g, 0.325 mole) dissolved in 10 ml of distilled water. The mixture was brought to reflux. After 24 hours, equal amounts of β-chloroethyltoluenesulfonate, sodium hydroxide, and water were added. Refluxing was continued until 3-bromo-9-(2-chloroethyl)-carbazole was formed in >95 percent yield as judged by GLPC analysis. The product was dissolved in a mixture of 250 ml diethyl ether and tetrahydrofuran (50:50 v/v) and washed successively with two 150 ml portions of distilled water and 100 ml saturated sodium chloride solution. The organic phase was separated and dried over sodium sulfate and filtered. Solvents were removed on a rotary evaporator at reduced pressure. The crude 3-bromo-9-(2-chloroethyl)carbazole was dissolved in 230 ml isopropanol. 8.4 g (0.15 mole) potassium hydroxide dissolved in 15 ml ethanol was added. The resulting solution was refluxed for 11/2 hours. 4.2 g of solid potassium hydroxide was then added, and refluxing was continued for an additional 11/2 hours. The solution was cooled in a freezer during which time a solid residue formed. After filtration, the solid was washed with water. Recrystallization from methanol gave 13.94 g 3-bromo-9-vinylcarbazole as pale yellow-white needles (mp 74-74.5 degrees Celsius).

Name

3-Bromo-9-vinylcarbazole 3-Bromocarbazole

Quantity

24.6 g

Type

reactant

Reaction Step Three

Name

3-bromo-9-(2-chloroethyl)-carbazole

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

solid

Quantity

4.2 g

Type

reactant

Reaction Step Eight

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:15]=[CH2:16])[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.BrC1C=CC2NC3C(C=2C=1)=CC=CC=3.ClCCOS(C1C(C)=CC=CC=1)(=O)=O.[OH-].[Na+].BrC1C=CC2N(CCCl)C3C(C=2C=1)=CC=CC=3.[OH-].[K+]>CC(C)=O.O.C(OCC)C.O1CCCC1.C(O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:15]=[CH2:16])[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3 |f:0.1,3.4,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

3-Bromo-9-vinylcarbazole 3-Bromocarbazole

|

|

Quantity

|

24.6 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C=C.BrC=1C=CC=2NC3=CC=CC=C3C2C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

31.68 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCCOS(=O)(=O)C=1C(=CC=CC1)C

|

|

Name

|

|

|

Quantity

|

13 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCOS(=O)(=O)C=1C(=CC=CC1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

3-bromo-9-(2-chloroethyl)-carbazole

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=CC=2N(C3=CC=CC=C3C2C1)CCCl

|

Step Seven

|

Name

|

|

|

Quantity

|

8.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Eight

[Compound]

|

Name

|

solid

|

|

Quantity

|

4.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was formed in >95 percent yield

|

WASH

|

Type

|

WASH

|

|

Details

|

washed successively with two 150 ml portions of distilled water and 100 ml saturated sodium chloride solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvents were removed on a rotary evaporator at reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude 3-bromo-9-(2-chloroethyl)carbazole was dissolved in 230 ml isopropanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting solution was refluxed for 11/2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled in a freezer during which time a solid residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the solid was washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from methanol

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 13.94 g | |

| YIELD: PERCENTYIELD | 95% | |

| YIELD: CALCULATEDPERCENTYIELD | 51.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |